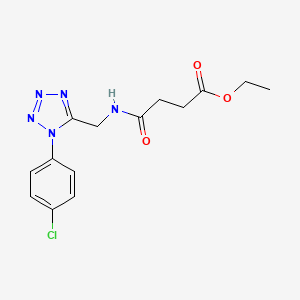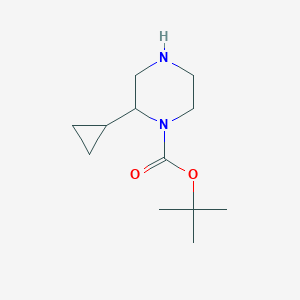
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 310.2±17.0 °C, and its density is predicted to be 1.090±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing various piperazine derivatives, with particular attention to their structural properties. For instance, studies have detailed the synthesis and X-ray diffraction analysis of tert-butyl piperazine-1-carboxylate derivatives, highlighting their potential as building blocks in organic synthesis and drug development (Kulkarni et al., 2016). These efforts underline the importance of such compounds in constructing complex molecular architectures and exploring their interaction patterns through crystallography.
Biological Activities
The exploration of biological activities forms a significant part of the research on piperazine derivatives. Some studies have focused on assessing the antibacterial and antifungal properties of these compounds. For example, the antimicrobial activities of tert-butyl piperazine-1-carboxylate derivatives against several microorganisms have been investigated, revealing moderate activity and suggesting potential applications in developing new antimicrobial agents (Sanjeevarayappa et al., 2015). These findings contribute to the ongoing search for novel compounds with antimicrobial efficacy.
Drug Development and Molecular Design
Piperazine derivatives also play a role in the design and synthesis of drug candidates, particularly in targeting specific receptors or biological pathways. The synthesis and evaluation of such compounds for their binding affinities to receptors, as well as their cytotoxicity against various cancer cell lines, underscore their potential in medicinal chemistry and drug design (Ullah, 2014). The ability to modify piperazine structures to enhance their biological activities or specificity offers valuable insights into developing new therapeutic agents.
Properties
IUPAC Name |
tert-butyl 2-cyclopropylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIMEBHYLJNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2773208.png)
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
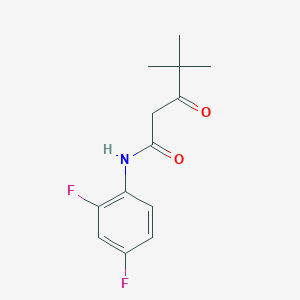
![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)
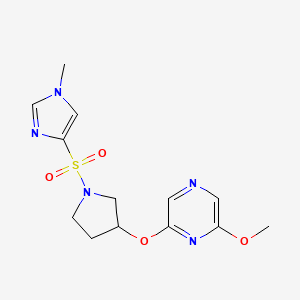
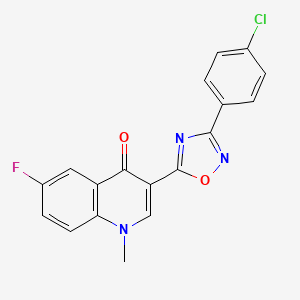


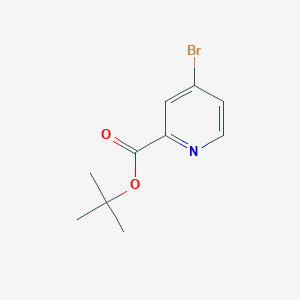
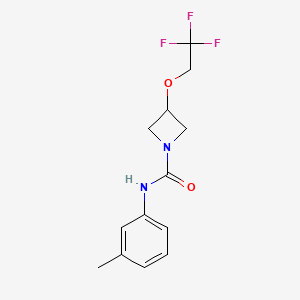
![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2773226.png)
![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)
